![molecular formula C16H17N3O2S2 B4820140 N-({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide](/img/structure/B4820140.png)
N-({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide
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Overview
Description
N-({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide is a chemical compound that is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications. This compound is also known as EMTB or NSC 76137 and is a member of the thiosemicarbazone family of compounds.
Mechanism of Action
The mechanism of action of N-({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of ribonucleotide reductase, an enzyme involved in DNA synthesis. This inhibition leads to a decrease in the production of nucleotides, which are essential for cell division and growth.
Biochemical and Physiological Effects:
Studies have shown that N-({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth. Additionally, it has been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide in lab experiments is its potential as a cancer treatment. Its ability to inhibit tumor growth and induce apoptosis make it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Future Directions
There are several potential future directions for research on N-({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide. One area of study could be to further investigate its mechanism of action and optimize its use as a cancer treatment. Another potential direction could be to study its effects on other diseases, such as inflammatory disorders or neurodegenerative diseases. Additionally, research could focus on developing new derivatives of this compound with improved efficacy and fewer side effects.
Scientific Research Applications
N-({2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)benzamide has been studied for its potential applications in cancer treatment, specifically as a potential anti-tumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been studied in combination with other chemotherapeutic agents to enhance their effectiveness.
properties
IUPAC Name |
N-[[(4-ethyl-5-methylthiophene-3-carbonyl)amino]carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S2/c1-3-12-10(2)23-9-13(12)15(21)18-19-16(22)17-14(20)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,18,21)(H2,17,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSCZPQXQKKVSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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